molecular formula C7H14O2 B6250823 rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis CAS No. 67528-55-6

rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis

Cat. No.: B6250823
CAS No.: 67528-55-6
M. Wt: 130.2
InChI Key:
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Description

rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis is a cyclopropyl derivative with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxaldehyde with a reducing agent such as sodium borohydride to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The hydroxymethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylcyclopropanecarboxaldehyde: A precursor in the synthesis of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis.

    2,2-dimethylcyclopropanol: A related compound with similar structural features but different functional groups.

    Cyclopropylmethanol: Another cyclopropyl derivative with a hydroxymethyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a hydroxymethyl group

Properties

CAS No.

67528-55-6

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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